4-(2H-1,2,3-triazol-2-yl)pyridin-2-amine
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Overview
Description
4-(2H-1,2,3-triazol-2-yl)pyridin-2-amine is a versatile chemical compound with the molecular formula C7H7N5 and a molecular weight of 161.16 g/mol . This compound features a pyridine ring substituted with a triazole moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 4-(2H-1,2,3-triazol-2-yl)pyridin-2-amine typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring . This reaction is often catalyzed by copper(I) ions and can be performed under mild conditions, making it a popular choice for synthesizing triazole-containing compounds . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(2H-1,2,3-triazol-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed.
Cycloaddition: The triazole ring can participate in cycloaddition reactions, forming complex structures with other organic molecules.
Scientific Research Applications
4-(2H-1,2,3-triazol-2-yl)pyridin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2H-1,2,3-triazol-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it can bind to metal ions, forming coordination complexes that can influence various biochemical pathways . Additionally, its triazole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
4-(2H-1,2,3-triazol-2-yl)pyridin-2-amine can be compared with other triazole-containing compounds, such as:
1,2,3-Triazole: A simple triazole ring without additional substituents.
1,2,4-Triazole: Another isomer of triazole with different chemical properties.
2-(1H-1,2,4-Triazol-3-yl)pyridine: A similar compound with a triazole ring attached to a pyridine ring, but with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(triazol-2-yl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-7-5-6(1-2-9-7)12-10-3-4-11-12/h1-5H,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWUCEBPSHMSHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N2N=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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